2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
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Description
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Biological Activity
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to a class of phenylpyridazines that are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of both sulfur and nitrogen heteroatoms enhances its potential reactivity and biological profile.
Chemical Structure and Properties
The molecular formula of this compound is C21H18FN5O2S with a molecular weight of 423.46 g/mol. Its structure includes a triazole ring fused with a pyridazine moiety, which is associated with kinase inhibition activities. The ethoxyphenyl group and the acetamide moiety provide avenues for structural modifications that may enhance its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H18FN5O2S |
Molecular Weight | 423.46 g/mol |
CAS Number | 721964-51-8 |
Chemical Class | Phenylpyridazines |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. Specifically, triazole derivatives have been shown to inhibit key kinases involved in cancer cell proliferation:
- Mechanism of Action : These compounds often target BRAF(V600E), EGFR, and Aurora-A kinase pathways. For example, derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been reported to inhibit nitric oxide production and other inflammatory mediators:
- Case Study : In vitro assays indicated that certain derivatives reduced lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating signaling pathways related to NF-kB activation .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. Similar triazole-based compounds have shown effectiveness against a range of bacterial strains:
- In Vitro Studies : Compounds were tested against Gram-positive and Gram-negative bacteria with varying degrees of success. Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the ethoxyphenyl or acetamide positions could lead to enhanced selectivity and potency:
- Ethoxy Group : Variations in the alkoxy chain length or substitution can influence solubility and receptor affinity.
- Acetamide Modifications : Altering the phenyl substituent on the acetamide may affect binding interactions with target proteins.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-17-10-8-15(9-11-17)21-24-23-18-12-13-20(25-26(18)21)29-14-19(27)22-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSFDJQTWFZUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.